molecular formula C14H15NO3S B2607782 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 2034552-61-7

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

Cat. No.: B2607782
CAS No.: 2034552-61-7
M. Wt: 277.34
InChI Key: JACALJKRNRDFSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes, utilizing a broad array of substrates. The resulting products can be further functionalized, leading to a diverse library of bridged aza-bicyclic structures .

Scientific Research Applications

Synthesis and Reactivity

  • Stereochemical Synthesis : A study by Mollet et al. (2012) explores the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams, highlighting methodologies that could be applicable to similar complex structures, including the target compound. These methodologies offer alternative routes in drug design due to the promising properties of bicyclic β-lactams (Mollet, D’hooghe, & Kimpe, 2012).

  • Ring Closure Reactions : Research on the ring closure reactions of bicyclic prolinol and prolin ester enantiomers by Palkó et al. (2009) provides insight into synthesizing complex bicyclic structures, potentially informing synthetic strategies for related compounds (Palkó, Molnar, Kivelä, Sinkkonen, Pihlaja, & Fülöp, 2009).

Potential Applications

  • Bioactive Compounds Synthesis : A foundational aspect of this chemical family's research is the synthesis of bioactive compounds, such as the basic skeleton of penicillins synthesized for the first time from ethyl propiolate, as described by Chiba et al. (1985). This highlights the potential for creating novel antibiotics or other therapeutic agents (Chiba, Sakaki, Takahashi, & Kaneko, 1985).

  • Antioxidant and Inhibitory Activities : Hindered phenolic aminothiazoles synthesized by Satheesh et al. (2017) demonstrated significant α-glucosidase and α-amylase inhibitory activities, alongside antioxidant properties. These findings suggest that structurally related compounds might also possess similar bioactivities, with potential implications for treating metabolic disorders and oxidative stress (Satheesh, Radha, Girija, Rajasekharan, & Maheswari, 2017).

  • Antimicrobial and Antifungal Activities : The synthesis and pharmacological study of a novel Schiff base derived from amoxicillin by Al-Masoudi et al. (2015) revealed significant antibacterial and fungicidal activities. This underscores the potential of similar compounds to serve as leads for new antimicrobial agents (Al-Masoudi, Mohammad, & Hama, 2015).

Future Directions

: Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c16-14(15-6-10-5-9(15)8-19-10)13-7-17-11-3-1-2-4-12(11)18-13/h1-4,9-10,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACALJKRNRDFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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